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molecular formula C13H21NO B8394361 N-(beta-hydroxypropyl)-2,6-diethylaniline

N-(beta-hydroxypropyl)-2,6-diethylaniline

Cat. No. B8394361
M. Wt: 207.31 g/mol
InChI Key: RHBYOWLMQDQWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04284642

Procedure details

2,6-Diethylaniline is reacted with 1,2-epoxypropane as described in Example 3, Method (b), point (a) to obtain N-(β-hydroxypropyl)-2,6-diethylaniline with a yield of 44.7%; b.p.: 137°-145° C./1 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[NH2:5])[CH3:2].[O:12]1[CH:14]([CH3:15])[CH2:13]1>>[OH:12][CH:14]([CH3:15])[CH2:13][NH:5][C:4]1[C:6]([CH2:10][CH3:11])=[CH:7][CH:8]=[CH:9][C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1C
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CNC1=C(C=CC=C1CC)CC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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